molecular formula C20H10O8 B8196437 Pyrene-1,3,6,8-tetracarboxylic acid

Pyrene-1,3,6,8-tetracarboxylic acid

Cat. No.: B8196437
M. Wt: 378.3 g/mol
InChI Key: NFAVSWWZWNSEIB-UHFFFAOYSA-N
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Description

Pyrene-1,3,6,8-tetracarboxylic acid is an organic compound with the molecular formula C20H10O8. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features four carboxylic acid groups attached to the 1, 3, 6, and 8 positions of the pyrene core. This compound is known for its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrene-1,3,6,8-tetracarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyrene using strong oxidizing agents. For instance, pyrene can be dissolved in acetic acid, and concentrated sulfuric acid is added as a catalyst to facilitate the reaction . Another method involves the hydrolysis of 1,3,6,8-tetracyanopyrene using sodium hydroxide, followed by acidification to yield the final product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Recrystallization from solvents like dimethylformamide (DMF) is often used to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Pyrene-1,3,6,8-tetracarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrene-1,3,6,8-tetracarboxylic anhydride, while reduction can produce pyrene-1,3,6,8-tetraol .

Mechanism of Action

The mechanism by which pyrene-1,3,6,8-tetracarboxylic acid exerts its effects is primarily related to its ability to interact with other molecules through its carboxylic acid groups. These groups can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions. The pyrene core provides a rigid, planar structure that enhances its electronic and optical properties, making it an effective component in materials science and molecular engineering .

Comparison with Similar Compounds

Uniqueness: Pyrene-1,3,6,8-tetracarboxylic acid is unique due to its combination of four carboxylic acid groups and the pyrene core. This structure imparts distinct electronic and optical properties, making it particularly valuable in the synthesis of MOFs and other advanced materials .

Properties

IUPAC Name

pyrene-1,3,6,8-tetracarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O8/c21-17(22)11-5-13(19(25)26)9-3-4-10-14(20(27)28)6-12(18(23)24)8-2-1-7(11)15(9)16(8)10/h1-6H,(H,21,22)(H,23,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAVSWWZWNSEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2C(=O)O)C(=O)O)C=CC4=C(C=C(C1=C43)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrene-1,3,6,8-tetracarboxylic acid
Reactant of Route 2
Pyrene-1,3,6,8-tetracarboxylic acid
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Pyrene-1,3,6,8-tetracarboxylic acid
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Pyrene-1,3,6,8-tetracarboxylic acid
Reactant of Route 5
Pyrene-1,3,6,8-tetracarboxylic acid
Reactant of Route 6
Pyrene-1,3,6,8-tetracarboxylic acid

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